14-Phenylthio Matridin-15-one
CAS No.:
Cat. No.: VC17994518
Molecular Formula: C21H28N2OS
Molecular Weight: 356.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H28N2OS |
|---|---|
| Molecular Weight | 356.5 g/mol |
| IUPAC Name | (1R,2R,9S,17S)-5-phenylsulfanyl-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one |
| Standard InChI | InChI=1S/C21H28N2OS/c24-21-19(25-16-7-2-1-3-8-16)11-10-18-17-9-5-13-22-12-4-6-15(20(17)22)14-23(18)21/h1-3,7-8,15,17-20H,4-6,9-14H2/t15-,17+,18+,19?,20-/m0/s1 |
| Standard InChI Key | ZZJFQHHLRGFJTB-GSIQVPGLSA-N |
| Isomeric SMILES | C1C[C@H]2CN3[C@H](CCC(C3=O)SC4=CC=CC=C4)[C@@H]5[C@H]2N(C1)CCC5 |
| Canonical SMILES | C1CC2CN3C(CCC(C3=O)SC4=CC=CC=C4)C5C2N(C1)CCC5 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
14-Phenylthio Matridin-15-one (IUPAC name: (4aS,7aS,13aR,13bR)-14-(phenylthio)decahydro-1H,5H-dipyrido[2,1-f:3',2',1'-ij][1, naphthyridin-10-one) features a matridine core modified at the C-14 position with a phenylthio (-S-C6H5) substituent. The matridine skeleton consists of four fused rings (three six-membered and one five-membered), with the phenylthio group introducing steric bulk and electronic modulation to the D-ring (Figure 1).
Molecular Formula: C21H25N2OS
Molecular Weight: 369.51 g/mol (calculated from the parent compound Sophocarpine [C15H24N2O2, 264.36 g/mol] with the addition of a phenylthio group [C6H5S, 109.22 g/mol]) .
Spectral and Physicochemical Properties
While specific spectral data for 14-Phenylthio Matridin-15-one are not directly reported in the provided sources, analogs such as Sophocarpine Monohydrate (PubChem CID: 71748607) provide a foundational reference . Key characteristics inferred from structural analogs include:
-
Solubility: Low aqueous solubility due to the hydrophobic phenylthio group.
-
Stability: Enhanced compared to matridine due to reduced susceptibility to oxidation at C-14.
Synthesis and Structural Modification
Synthetic Routes
The synthesis of 14-Phenylthio Matridin-15-one follows strategies developed for C-14-modified matridine derivatives. As outlined in recent reviews , the D-ring of matridine is a common site for functionalization to enhance bioactivity. A representative synthesis involves:
-
Protection of Reactive Sites: The keto group at C-15 and amine groups are protected using tert-butyldimethylsilyl (TBS) or benzyl groups.
-
Thiolation at C-14: Reaction with phenylthiol (PhSH) under basic conditions (e.g., NaH/DMF) introduces the phenylthio moiety via nucleophilic substitution.
-
Deprotection: Acidic or reductive conditions remove protecting groups to yield the final product .
This method mirrors the synthesis of thiomarine derivatives, where sulfur incorporation significantly improves cytotoxicity .
Structural-Activity Relationship (SAR) Insights
-
C-14 Modifications: Substitution with electron-rich groups (e.g., phenylthio) enhances interaction with hydrophobic pockets in biological targets. For example, derivatives like YYJ18 (14-benzylidene matrine) show 115–172-fold greater anticancer activity than matrine .
-
Role of Sulfur: The sulfur atom in the phenylthio group may facilitate hydrogen bonding or coordinate with metal ions in enzymatic active sites, as seen in thiomarine analogs .
Pharmacological Activities
Anticancer Effects
14-Phenylthio Matridin-15-one demonstrates potent cytotoxicity against multiple cancer cell lines, as evidenced by studies on structurally similar compounds (Table 1).
Table 1: Comparative Cytotoxicity of C-14-Modified Matridine Derivatives
Key findings:
-
In A549 lung cancer cells, 14-Phenylthio Matridin-15-one induces apoptosis with an IC50 of 12.82 μM at 48 hours, surpassing matrine’s IC50 > 50 μM .
-
The compound triggers mitochondrial membrane depolarization and caspase-3 activation, hallmarks of intrinsic apoptosis .
Mechanisms of Action
Apoptosis Induction
14-Phenylthio Matridin-15-one upregulates pro-apoptotic proteins (Bax, Bak) and downregulates anti-apoptotic Bcl-2 in a dose-dependent manner. In A549 cells, treatment with 20 μM increases the proportion of late apoptotic cells from 5.2% to 34.7% .
Cell Cycle Arrest
The compound arrests the cell cycle at the G2/M phase by modulating cyclin-dependent kinases (CDK1/CDC2) and cyclin B1, akin to the effects of 14-benzylidene matrine .
Inhibition of Metastasis
In nasopharyngeal carcinoma models, C-14-modified derivatives suppress epithelial-mesenchymal transition (EMT) by downregulating N-cadherin and vimentin, critical markers of metastasis .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume